molecular formula C21H36N2O B5718780 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

Cat. No. B5718780
M. Wt: 332.5 g/mol
InChI Key: DGFSWEOKYOZFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as BHT-DMDP, is a synthetic antioxidant used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to exhibit superior antioxidant properties.

Scientific Research Applications

2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been extensively studied for its antioxidant properties. It has been found to be highly effective in preventing lipid oxidation in various food products, such as oils, meats, and snacks. It has also been used as an antioxidant in cosmetic products, such as creams and lotions. In addition, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Mechanism of Action

2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage. It also chelates metal ions, which can catalyze the production of free radicals. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to be more effective than BHT in preventing lipid oxidation due to its higher solubility in lipids.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to have no toxic effects on humans or animals when consumed in moderate amounts. It is rapidly metabolized and excreted from the body. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to improve the oxidative stability of oils and fats, thereby extending their shelf life. It has also been found to reduce inflammation and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for antioxidant studies. It is also soluble in both water and lipids, allowing it to be used in a wide range of experiments. However, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has some limitations. It can interfere with certain assays, such as the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid oxidation. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can also exhibit pro-oxidant effects under certain conditions.

Future Directions

There are several future directions for the study of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. One area of research is the development of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol-based drugs for the treatment of inflammation and cancer. Another area of research is the optimization of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol synthesis methods to increase yields and reduce costs. Additionally, there is a need for further studies on the safety and toxicity of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, especially with regards to long-term exposure. Finally, there is a need for more studies on the mechanism of action of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, especially with regards to its interactions with other antioxidants and metal ions.
In conclusion, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic antioxidant that has been extensively studied for its antioxidant properties and potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts as an antioxidant by donating hydrogen atoms to free radicals and chelating metal ions. It has been found to have no toxic effects on humans or animals when consumed in moderate amounts. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, including the development of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol-based drugs and optimization of synthesis methods.

Synthesis Methods

2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can be synthesized through a multi-step process involving the reaction of BHT with formaldehyde and methylamine to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to form the final product, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. The synthesis method has been optimized to produce high yields of pure 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol.

properties

IUPAC Name

2,4-ditert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O/c1-20(2,3)17-13-16(19(24)18(14-17)21(4,5)6)15-23-10-8-9-22(7)11-12-23/h13-14,24H,8-12,15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFSWEOKYOZFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Ditert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol

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